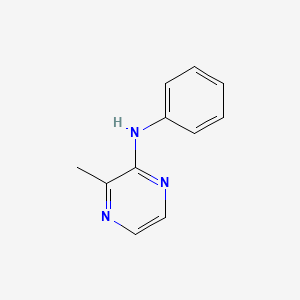

3-methyl-N-phenylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92289-34-4 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-methyl-N-phenylpyrazin-2-amine |

InChI |

InChI=1S/C11H11N3/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |

InChI Key |

TXGHXWMKUWXPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Phenylpyrazin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the phenyl and pyrazine (B50134) rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (doublets, triplets, multiplets) would reveal the substitution pattern and the connectivity of the protons on each ring. The two protons on the pyrazine ring would likely appear as two distinct doublets. The five protons on the phenyl ring would show a more complex pattern.

Amine Proton (N-H): A single, often broad, signal for the secondary amine proton would be expected. Its chemical shift is variable, typically appearing between 5.0 and 8.0 ppm, and is dependent on solvent, concentration, and temperature. libretexts.org This peak can be confirmed by adding a drop of D₂O to the NMR tube, which causes the N-H proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum. libretexts.org

Methyl Protons (-CH₃): The methyl group attached to the pyrazine ring would produce a sharp singlet in the upfield region, likely around 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms.

Aromatic Carbons: The carbon atoms of the pyrazine and phenyl rings would resonate in the 110-160 ppm range. Carbons directly attached to nitrogen atoms would be shifted further downfield.

Methyl Carbon: The methyl carbon would appear at the most upfield position, typically in the 15-25 ppm range.

Predicted ¹H and ¹³C NMR Data for 3-methyl-N-phenylpyrazin-2-amine

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton Type | Expected Chemical Shift (ppm) | Carbon Type | Expected Chemical Shift (ppm) |

| Pyrazine-H | ~7.8 - 8.2 (2H, m) | Pyrazine-C | ~130 - 155 |

| Phenyl-H | ~7.0 - 7.5 (5H, m) | Phenyl-C | ~120 - 145 |

| Amine-H | ~5.0 - 8.0 (1H, br s) | C-N (Amine) | ~140 - 155 |

| Methyl-H | ~2.5 (3H, s) | Methyl-C | ~15 - 25 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₁N₃), the molecular weight is 185.23 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 185. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent. libretexts.org

Fragmentation: The molecule would likely fragment in predictable ways. Common fragmentation pathways for related amine compounds include cleavage of the C-N bond. Expected fragments could include the loss of the phenyl group (m/z 77) or the formation of ions corresponding to the methyl-pyrazine or phenylamine moieties. Alpha-cleavage next to the amine nitrogen is a characteristic fragmentation pattern for amines. docbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity | Notes |

|---|---|---|

| 185 | [C₁₁H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 170 | [M - CH₃]⁺ | Loss of a methyl radical |

| 93 | [C₆H₅NH₂]⁺ | Aniline (B41778) cation radical |

| 92 | [C₆H₅N]⁺ | Loss of a hydrogen from the aniline fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

N-H Stretch: As a secondary amine, a single, sharp N-H stretching band would be expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazine and phenyl rings would produce a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium, sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C and C=N Ring Stretches | 1450 - 1600 | Strong to medium |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

A key structural feature of interest would be the dihedral angle between the pyrazine and phenyl rings. In the crystal structure of a closely related isomer, N-(3-Methyl-phenyl)pyrimidin-2-amine, two independent molecules were found in the asymmetric unit with different dihedral angles (39.00° and 4.59°), indicating significant conformational flexibility. nih.gov A similar flexibility would be expected for this compound.

Furthermore, analysis would reveal intermolecular interactions, such as hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring can act as acceptors. These interactions dictate how the molecules pack together in the crystal lattice. nih.gov

Molecular Mechanisms and Biological Activities of 3 Methyl N Phenylpyrazin 2 Amine and Its Analogs

Investigation of Antimicrobial Activities

Pyrazine (B50134) derivatives have been extensively studied for their ability to combat various microbial pathogens, including bacteria, fungi, and mycobacteria. The structural versatility of the pyrazine ring allows for modifications that can enhance potency and selectivity against these microorganisms.

Analogs of 3-methyl-N-phenylpyrazin-2-amine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research into novel triazolo[4,3-a]pyrazine derivatives, which share a core pyrazine structure, has shown that these compounds can exhibit significant antibacterial effects. mdpi.com For instance, certain derivatives showed moderate to good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com One particular compound in a study, designated as 2e, displayed superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com

The mechanisms underlying the antibacterial action of pyrazine derivatives are believed to be multifaceted. One proposed mechanism involves the destruction of the bacterial cell membrane structure. mdpi.com Another key mode of action is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. mdpi.commdpi.com

Studies on pyrazine-2-carboxylic acid derivatives have also highlighted their antibacterial potential. In one study, several synthesized compounds were effective against Pseudomonas aeruginosa with MIC values of 25 µg/mL. rjpbcs.com Another investigation into N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed potent activity against extensively drug-resistant (XDR) Salmonella Typhi, with one analog showing an MIC of 6.25 mg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazine Analogs

| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | mdpi.com |

| Pyrazine-2-carboxylic acid derivative (P6, P7, P9, P10) | Pseudomonas aeruginosa | 25 | rjpbcs.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR Salmonella Typhi | 6250 | mdpi.com |

The investigation of pyrazine derivatives extends to their potential as antifungal agents. These compounds have shown efficacy against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger. rjpbcs.comnih.gov The antifungal action of azole-containing compounds, a class to which some pyrazine analogs belong, often involves the inhibition of lanosterol (B1674476) 14-α-demethylase. nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis compromises the integrity of the membrane, ultimately leading to fungal cell death. nih.gov

In a study of pyrazine-2-carboxylic acid derivatives, one compound, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), was found to be particularly effective against C. albicans, with a low MIC value of 3.125 µg/mL. rjpbcs.com While some 5-alkylamino-N-phenylpyrazine-2-carboxamides were evaluated, they generally showed only sporadic activity against the Candida genus. nih.gov

Table 2: Antifungal Activity of Selected Pyrazine Analogs

| Compound Type | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | rjpbcs.com |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | 500 | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Aspergillus niger | 750 | nih.gov |

Pyrazine-based compounds are of paramount importance in the treatment of tuberculosis, with pyrazinamide (B1679903) being a first-line antitubercular drug. rjpbcs.comnih.gov Consequently, numerous analogs of this compound have been synthesized and evaluated for their antimycobacterial activity. nih.govnih.gov Studies on substituted N-phenylpyrazine-2-carboxamides revealed that several derivatives exhibited higher in vitro activity against Mycobacterium tuberculosis than the standard pyrazinamide. nih.gov For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide showed a MIC of less than 2 mg/L. nih.gov Another analog, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, was also highly active, with an IC90 of 0.819 µg/mL. nih.gov

A key target for antimycobacterial agents is the fatty acid biosynthesis pathway. nih.gov Specifically, the bacterial Fatty Acid Synthase II (FAS-II) system, which is distinct from the human FAS-I system, is an attractive target. nih.gov However, some compounds also show activity against FAS-I. Inhibition of this pathway disrupts the synthesis of mycolic acids, which are essential, unique components of the mycobacterial cell wall. nih.gov While not all pyrazine derivatives' mechanisms are fully elucidated, the inhibition of fatty acid synthase is a well-established mode of action for some antimycobacterial drugs and a plausible mechanism for novel pyrazine analogs. nih.govmdpi.commdpi.com Research into 5-alkylamino-N-phenylpyrazine-2-carboxamides identified compounds with significant activity against M. tuberculosis H37Ra, with one derivative, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide, showing a MIC of 0.78 µg/mL. nih.gov

Table 3: Antimycobacterial Activity of Selected Pyrazine Analogs

| Compound | Mycobacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (9) | M. tuberculosis | MIC | < 2.0 µmol/L | nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (12) | M. tuberculosis | IC90 | 0.819 µg/mL | nih.gov |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide (3c) | M. tuberculosis H37Ra | MIC | 3.91 µg/mL | nih.gov |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide (4e) | M. tuberculosis H37Ra | MIC | 0.78 µg/mL | nih.gov |

Exploration of Anticancer Potential

The structural features of the pyrazine ring have also made it a privileged scaffold in the design of anticancer agents. Analogs of this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes in cancer-related signaling pathways. nih.govmdpi.com

A crucial mechanism for effective anticancer drugs is the ability to induce programmed cell death, or apoptosis, in tumor cells. Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been shown to exert potent cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HePG-2) cancer cells. mdpi.com One highly potent compound from this class, designated 5i, was found to effectively induce apoptosis in MCF-7 cells. mdpi.com Furthermore, this compound was shown to suppress cell cycle progression, leading to DNA fragmentation, a hallmark of apoptosis. mdpi.com These findings indicate that pyrazine-based scaffolds can be chemically modified to create compounds that selectively trigger the apoptotic cascade in cancer cells, thereby inhibiting tumor growth. mdpi.com

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cell growth, proliferation, and survival. Therefore, kinase inhibitors are a major class of targeted cancer therapies. nih.govrsc.org The pyrazolopyrimidine scaffold, which is structurally similar to the pyrazine core, is a well-known bioisosteric replacement for the adenine (B156593) base of ATP and serves as a core for many kinase inhibitors. mdpi.comnih.gov

Analogs based on this scaffold have been developed as potent inhibitors of various cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src family kinases. mdpi.commdpi.com For example, a series of phenylpyrazolo[3,4-d]pyrimidine analogs were identified as dual EGFR/VEGFR2 inhibitors, with one compound (5i) showing inhibitory concentrations (IC50) of 0.3 µM and 7.60 µM, respectively. mdpi.com Other studies have identified 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, which contain a pyrazine-like ring system, as potent anticancer agents. nih.gov The most active compound in this series demonstrated significant cytotoxicity against prostate (PC-3), breast (MCF-7), and HER2-positive breast (SKBr3) cancer cells, with IC50 values ranging from 0.11 to 0.59 µM. nih.gov Molecular docking studies suggest that these compounds may target the EGFR Tyrosine Kinase enzyme. nih.gov

Table 4: Anticancer Activity of Selected Pyrazine Analogs

| Compound Type | Cancer Cell Line | Activity (IC50, µM) | Target(s) | Reference |

|---|---|---|---|---|

| 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine (8d) | PC-3 (Prostate) | 0.11 | EGFR Tyrosine Kinase (putative) | nih.gov |

| MCF-7 (Breast) | 0.59 | |||

| SKBr3 (Breast) | 0.11 | |||

| Phenylpyrazolo[3,4-d]pyrimidine (5i) | MCF-7 (Breast) | 0.3 (EGFR) | EGFR, VEGFR2 | mdpi.com |

| MCF-7 (Breast) | 7.60 (VEGFR2) |

Anti-proliferative Effects on Cancer Cell Lines

Pyrazine derivatives, including this compound and its analogs, have demonstrated notable anti-proliferative effects against various cancer cell lines. nih.govbenthamdirect.com These compounds are characterized by a six-membered aromatic ring with two nitrogen atoms at the 1,4-position and have garnered attention for their potential as anticancer agents. nih.govbenthamdirect.com

Research has shown that the anti-proliferative activity of these derivatives is often dose-dependent and influenced by the chemical substitutions on the pyrazine skeleton. nih.govresearchgate.net For instance, certain imidazo[1,2-a]pyrazine (B1224502) derivatives have been found to inhibit the growth of the Dami cell line. nih.gov The presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group on the imidazo[1,2-a]pyrazine skeleton have been identified as crucial for their anti-proliferative effects. nih.gov

Furthermore, some pyrazine derivatives have been synthesized and screened for their cytotoxic activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). researchgate.net One particular compound demonstrated strong dose-dependent cytotoxic activity with low IC50 values against both cell lines. researchgate.net The mechanism of action for some pyrazine derivatives may involve the induction of apoptosis in cancer cells. researchgate.net

Studies on pyrazine-based small molecules have also explored their potential as inhibitors of protein tyrosine phosphatases like SHP2, which is linked to cancer cell proliferation, diversity, migration, and metabolism. mdpi.com By optimizing known inhibitors, researchers have designed and synthesized pyrazine compounds that exhibit cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), HCT116 (colon cancer), and MOR (murine osteosarcoma). mdpi.com

The anti-proliferative activity of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. researchgate.netmdpi.com The results from these studies provide valuable insights into the structure-activity relationships of pyrazine derivatives and their potential as a foundation for the development of new anticancer drugs. nih.govbenthamdirect.com

Table 1: Anti-proliferative Activity of Pyrazine Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivatives (SCA41, SCA44) | Dami cell line | Dose-dependent inhibition of cell growth | nih.gov |

| Pyrazine derivative (compound 7) | MCF-7, A549 | Strong dose-dependent cytotoxic activity | researchgate.net |

| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | MDA-MB-231, HCT116, MOR | Reduced cell viability | mdpi.com |

| Quinoxaline derivatives | HCT-116, MCF-7 | Promising anticancer activity with low micromolar IC50 values | nih.gov |

| 2-phenylacrylonitrile derivative (1g2a) | HCT116, BEL-7402 | Strong inhibitory activity, G2/M phase cell cycle arrest, inhibition of cell migration and colony formation | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Pyrazine derivatives have been recognized for their significant anti-inflammatory and immunomodulatory properties. mdpi.comnih.govieasrj.com These compounds have the potential to modulate key inflammatory pathways, which includes inhibiting cyclooxygenase (COX) enzymes, suppressing pro-inflammatory cytokines, and reducing oxidative stress. ieasrj.com

The synthesis of hybrid compounds that combine the pyrazine core with other bioactive pharmacophores is a strategy being explored to enhance their anti-inflammatory efficacy. ieasrj.comieasrj.com For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and showed potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govcapes.gov.br Similarly, 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides have demonstrated good anti-inflammatory activity in the same model with low toxicity. nih.gov

The anti-inflammatory effects of pyrazine derivatives are also being investigated at the cellular level. For instance, a paeonol (B1678282) derivative containing a pyrazine structure showed significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages. mdpi.com This suggests that these compounds can interfere with the production of inflammatory mediators. The mechanism of action for some derivatives may involve the stabilization of the human red blood cell membrane, as demonstrated by the HRBC membrane stabilization method. researchgate.net

The development of pyrazine-containing hybrids is a promising area of research for creating novel therapeutic agents for chronic inflammatory diseases. ieasrj.com The versatility of the pyrazine scaffold allows for the creation of derivatives with a wide range of biological activities, making them attractive candidates for drug discovery. mdpi.comnih.gov

Table 2: Anti-inflammatory and Immunomodulatory Activity of Pyrazine Derivatives

| Compound/Derivative | Model/Assay | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema | Potent anti-inflammatory agent | nih.govcapes.gov.br |

| 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | nih.gov |

| Paeonol derivative with pyrazine structure | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% inhibitory activity | mdpi.com |

| 3-aryl(heteryl)-2-(6,7,8,9-tetrahydro-5H- nih.govresearchgate.netnih.govtriazolo[4,3-a]azepin-3-yl)-acrylonitrile derivatives | Carrageenan induced paw edema, "hot plate" and "acetic acid-induced writhings" models | High level of analgesic and anti-inflammatory activity | nuph.edu.ua |

| Pyrazoline derivatives (2d, 2e) | Carrageenin-induced paw edema (CPE) and nociception | Potent inhibition of CPE and nociception | nih.gov |

Antimalarial Activity and Plasmodium falciparum Inhibition

The pyrazine scaffold is a key feature in a number of compounds with demonstrated antimalarial activity. The urgent need for new antimalarial drugs, driven by the rise of drug-resistant Plasmodium falciparum parasites, has spurred research into pyrazine derivatives. nih.govthieme-connect.de

Several studies have highlighted the potential of pyrazole (B372694) and pyrazoline derivatives as effective antimalarial agents. malariaworld.org For example, new pyrazolylpyrazoline derivatives have shown promising inhibitory activity against Plasmodium berghei in mice, with some compounds demonstrating higher potency than chloroquine (B1663885) against a chloroquine-resistant strain of P. falciparum. tandfonline.com The structure-activity relationship studies suggest that substituents on the phenyl and pyrazoline rings play a crucial role in their antiplasmodial activity. tandfonline.com

Furthermore, 5-anilino-3-(hetero)arylpyrazoles have been evaluated for their antiplasmodial properties against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Certain derivatives with halogen substitutions on the 3-phenyl ring showed improved antimalarial properties. mdpi.com

In addition to pyrazole-based compounds, 1,2,4-triazolo[4,3-a]pyrazines have been explored as potent antimalarial drug leads. beilstein-journals.orgnih.gov A library of amine-substituted triazolopyrazines was screened against the P. falciparum 3D7 strain, and tertiary alkylamine products displayed antimalarial activity with IC50 values in the micromolar range. beilstein-journals.orgnih.gov

The mechanism of action for some of these compounds is thought to involve the inhibition of essential parasite enzymes. For instance, some pyrazole derivatives are suggested to inhibit falcipain-2 or PfDHFR-TS. tandfonline.commdpi.com Other research has focused on aminopeptidase (B13392206) inhibitors, with phebestin (B1679770) showing nanomolar efficacy against P. falciparum by potentially targeting PfM1AAP and PfM17LAP. nih.gov

**Table 3: Antimalarial Activity of Pyrazine Analogs against *Plasmodium falciparum***

| Compound/Derivative | Plasmodium Strain(s) | Activity/Potency | Putative Target | Reference(s) |

|---|---|---|---|---|

| Pyrazolylpyrazoline derivatives (5b, 6a) | P. berghei, P. falciparum (RKL9) | Higher potency than chloroquine against resistant strain | Pf-DHFR-TS | tandfonline.com |

| 5-Anilino-3-(hetero)arylpyrazoles (2b,e,k,l) | P. falciparum (D10, W2) | Micromolar IC50 values | Not specified | mdpi.com |

| Tertiary alkylamine-substituted triazolopyrazines (10-14) | P. falciparum (3D7) | IC50 values from 9.90 to 23.30 µM | Not specified | beilstein-journals.orgnih.gov |

| Phebestin | P. falciparum (3D7, K1) | IC50 values of 157.90 ± 6.26 nM and 268.17 ± 67.59 nM, respectively | PfM1AAP, PfM17LAP | nih.gov |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivative (1m) | P. falciparum (W2, 3D7) | Potent and promising antimalarial candidate | DNA G-quadruplexes | mdpi.com |

| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) | P. falciparum | IC50 = 0.58 µM | Not specified | mdpi.com |

Antioxidative Properties and Free Radical Scavenging Mechanisms

Pyrazine derivatives have demonstrated significant antioxidative properties and the ability to scavenge free radicals, which are implicated in various degenerative diseases. nih.gov The antioxidant activity of these compounds is a subject of ongoing research, with studies exploring their efficacy in various in vitro and in silico models. tacr.cz

The antioxidant mechanism of pyrazine derivatives can involve various pathways, including acting as free radical scavengers and as inhibitors of pro-oxidative enzymes like lipoxygenase. nih.gov For example, 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has been shown to inhibit lipid peroxidation initiated by both water-soluble and lipid-soluble initiators. nih.gov The anionic form of MCI-186 appears to be more reactive in this process. nih.gov

The radical scavenging activity of pyrazine derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. researchgate.netmdpi.com For instance, certain pyrazine-2-carboxylic acid derivatives have exhibited good antioxidant activity in these assays. researchgate.net Similarly, some chalcone (B49325) derivatives with an alkyl-substituted pyrazine heterocycle have shown DPPH radical scavenging activity through a single electron transfer followed by a proton transfer mechanism. tacr.cz

Furthermore, the antioxidant potential of pyrazole derivatives has been extensively studied. nih.gov Novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and screened for their in vitro antioxidant activity using DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays, showing promising results. nih.gov The combination of pyrazine derivatives with other antioxidants, such as ascorbate (B8700270) or α-tocopherol, can result in synergistic effects, leading to almost complete inhibition of lipid peroxidation. nih.gov

Table 4: Antioxidant Activity of Pyrazine Derivatives

| Compound/Derivative | Assay/Model | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) | Lipid peroxidation in liposomal membranes | Inhibition of oxidation, anionic form is more reactive | nih.gov |

| Pyrazine-2-carboxylic acid derivative (P10) | DPPH and ABTS assays | Good antioxidant activity | researchgate.net |

| Chalcone derivatives with alkyl substituted pyrazine (4a, 4c, 4e) | DPPH radical scavenging | Single electron transfer followed by proton transfer | tacr.cz |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, nitric oxide, and superoxide radical scavenging assays | Potent antioxidant activity | nih.gov |

| Thienyl-pyrazole derivatives (5g, 5h) | DPPH and hydroxyl radical scavenging assays | Excellent radical scavenging activities | nih.gov |

| Phenyl-pyrazolone derivatives | DPPH/DMPO probes in EPR experiments | Scavenging of oxygen radicals | mdpi.com |

Other Pharmacological Activities (e.g., Enzyme Inhibitors, Receptor Ligands)

Beyond the aforementioned effects, this compound and its analogs exhibit a range of other pharmacological activities, including enzyme inhibition and receptor binding, highlighting their versatility as therapeutic scaffolds. mdpi.comnih.gov

Enzyme Inhibition:

Many pyrazole derivatives have been identified as potent enzyme inhibitors. nih.gov For example, some pyrazole compounds act as tubulin polymerization inhibitors, a mechanism shared by well-known anticancer agents. nih.govnih.gov They can also inhibit other key enzymes in cancer progression, such as cyclooxygenase-2 (COX-2), EGFR, CDK, and BTK. nih.gov

In the context of inflammation, pyrazoline derivatives have been shown to be potent inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory process. nih.gov Furthermore, certain pyrazine derivatives have demonstrated inhibitory activity against tyrosyl-DNA phosphodiesterase 2 (TDP2) and poly(ADP-ribose) polymerase (PARP). nih.gov

Some pyrimidine (B1678525) and pyridine (B92270) derivatives have been designed as multitarget cholinesterase inhibitors, showing a mixed inhibition mechanism that suggests interaction with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. acs.org

Receptor Ligands:

Pyrazole derivatives have also been developed as ligands for various receptors. For instance, Rimonabant and Surinabant are selective antagonists or inverse agonists of the cannabinoid CB1 receptor. nih.gov Other derivatives have shown activity at the 5-HT1A receptor. mdpi.com

The ability of these compounds to interact with a variety of biological targets underscores their potential for the development of drugs for a wide range of diseases. The structural diversity of pyrazine and pyrazole derivatives allows for the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects. mdpi.comnih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Methyl N Phenylpyrazin 2 Amine Scaffolds

Influence of N-Phenyl Substitution on Biological Activity and Selectivity

Substitutions on the N-phenyl ring of pyrazine-based compounds play a crucial role in determining their biological activity and selectivity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target.

Research on analogous N-phenyl-substituted heterocyclic compounds has shown that the nature and position of substituents on the phenyl ring can modulate activity. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing groups like cyano (-CN) and nitro (-NO2) on the phenyl ring was found to influence their inhibitory activity against Forkhead Box M1 (FOXM1). mdpi.com This suggests that for the 3-methyl-N-phenylpyrazin-2-amine scaffold, the electronic landscape of the N-phenyl ring is a key determinant of biological efficacy.

The introduction of electron-donating groups, on the other hand, can also impact activity. Studies on other heterocyclic systems have indicated that electron-donating groups can increase the basicity of the core structure, which may affect ligand-receptor binding. mdpi.com The interplay between electron-donating and electron-withdrawing substituents allows for the fine-tuning of the electronic properties of the entire molecule, thereby influencing its biological profile.

The following table summarizes the general influence of N-phenyl substitutions on the biological activity of related heterocyclic scaffolds.

Table 1: Influence of N-Phenyl Substituents on Biological Activity

| Substituent Type | General Effect on Phenyl Ring | Potential Impact on Biological Activity |

|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN, -CF3) | Decreases electron density | Can enhance binding to targets with electron-deficient pockets; may alter metabolic stability. mdpi.com |

Role of the 3-Methyl Group in Modulating Activity and Pharmacological Profile

The 3-methyl group on the pyrazine (B50134) ring of this compound is predicted to have a significant impact on the compound's activity and pharmacological profile through both steric and electronic effects.

From a steric perspective, the methyl group can influence the preferred conformation of the molecule. This can affect how the ligand fits into the binding site of its biological target. The presence of the methyl group can either be beneficial, by orienting the molecule for optimal interaction, or detrimental, by causing steric hindrance that prevents proper binding.

Electronically, the methyl group is a weak electron-donating group. This can subtly alter the electron distribution within the pyrazine ring, which in turn can affect the strength of ligand-target interactions, such as hydrogen bonding and pi-stacking.

While direct studies on the 3-methyl group of this specific scaffold are not extensively available, research on related substituted pyrazoles and other heterocyclic systems highlights the importance of such substitutions. For example, in 3(5)-substituted pyrazoles, electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole (B372694) ring. mdpi.com A similar effect can be anticipated for the 3-methyl group in the pyrazine scaffold, potentially influencing its interaction with biological targets.

Impact of Substituents on the Pyrazine Ring at Various Positions

The biological activity of the this compound scaffold can be further modulated by introducing substituents at other available positions on the pyrazine ring, namely positions 5 and 6.

A review of pyrazine derivatives indicates that the pyrazine ring is a versatile scaffold for chemical modification. tandfonline.comresearchgate.net Various synthetic methodologies, such as Suzuki and Buchwald-Hartwig coupling reactions, can be employed to introduce a wide range of substituents onto the pyrazine core. researchgate.net

The electronic nature of substituents on the pyrazine ring is also a key factor. Electron-withdrawing groups on the pyrazine ring can increase the acidity of the pyrazine protons, while electron-donating groups can have the opposite effect. These changes in electronic properties can affect the molecule's ability to form hydrogen bonds and other non-covalent interactions with its biological target.

Conformational Analysis and Ligand-Target Interaction Specificity

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its ability to bind to a specific biological target with high affinity and selectivity.

The bond connecting the N-phenyl group to the pyrazine ring allows for rotational flexibility. The preferred conformation will be a balance between steric hindrance, from groups like the 3-methyl substituent, and electronic interactions. Computational modeling and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to predict and determine the most stable conformations. researchgate.net

Studies on structurally similar N-aryl substituted heterocyclic compounds have demonstrated that the dihedral angle between the aromatic rings is a key conformational parameter. researchgate.net This angle can be influenced by substituents on both rings. For example, a bulky substituent at the ortho position of the phenyl ring would likely lead to a more twisted conformation to alleviate steric strain.

The specific conformation adopted by the molecule upon binding to its target can be elucidated through techniques like X-ray crystallography of the ligand-protein complex or through molecular docking studies. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity and selectivity. For instance, molecular modeling of N-phenylpyrimidine-4-amine derivatives has been used to understand their interactions with FMS-like tyrosine kinase-3 (FLT3). mdpi.com

Derivatization Strategies for Optimized Biological Profiles

To enhance the therapeutic potential of the this compound scaffold, various derivatization strategies can be employed. These strategies aim to optimize the compound's biological activity, selectivity, and pharmacokinetic properties.

One common strategy is the synthesis of a library of analogs with diverse substituents on the N-phenyl ring and the pyrazine ring. This allows for a systematic exploration of the structure-activity relationship and the identification of key structural features required for optimal activity.

Another approach is the introduction of functional groups that can improve the compound's pharmacokinetic profile. For example, the incorporation of polar groups can enhance aqueous solubility, which is often a prerequisite for good oral bioavailability. encyclopedia.pub Conversely, lipophilic groups can be introduced to enhance membrane permeability.

Prodrug strategies can also be employed to improve drug delivery. This involves chemically modifying the parent compound to create an inactive form that is converted to the active drug within the body. This can help to overcome issues such as poor solubility or rapid metabolism.

Furthermore, isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties, can be used to fine-tune the compound's properties. For example, replacing a carbon atom with a nitrogen atom in an aromatic ring can alter the molecule's hydrogen bonding capacity and metabolic stability.

The following table lists some of the compounds mentioned in this article.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-phenylthieno[2,3-b]pyridine-2-carboxamide |

Computational Chemistry and Cheminformatics in the Study of 3 Methyl N Phenylpyrazin 2 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Similarly, molecular docking of N-phenylpyrimidine-4-amine derivatives against FMS-like tyrosine kinase-3 (FLT3), another cancer target, showed that the N-phenylpyrimidine-4-amine moiety anchored the ligands into the hinge region of the kinase via hydrogen bonds with the backbone of key residues like Cys694. mdpi.com The phenyl group was often involved in π-π stacking interactions with aromatic residues such as phenylalanine, further stabilizing the complex. mdpi.com

These studies on analogous compounds suggest that 3-methyl-N-phenylpyrazin-2-amine would likely adopt a similar binding pose in a kinase active site, with the pyrazine (B50134) ring interacting with the hinge region and the N-phenyl and methyl groups occupying nearby pockets. The specific interactions and resulting binding energy would, of course, be dependent on the specific topology and amino acid composition of the target's active site.

Table 1: Representative Molecular Docking Results for an Analogous Compound (34a) Targeting c-Met Kinase

| Parameter | Value | Reference |

|---|---|---|

| Target Protein | c-Met Kinase | nih.gov |

| Ligand | Compound 34a (an N-phenylpyrimidin-2-amine derivative) | nih.gov |

| Key Interacting Residues | Met1160, Tyr1230, Asp1222 | nih.gov |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to explore its conformational landscape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic view of the interactions and movements within the complex.

For a halogen-substituted 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, a compound with a similar pyrazine core, MD simulations were used to investigate the stability of its docked pose within the active site of the transient receptor potential cation channel, an anti-inflammatory target. chemrxiv.org The simulations, typically run for nanoseconds, can reveal whether the key interactions predicted by docking are maintained over time. A stable complex is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions.

In the study of N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, MD simulations were conducted to understand the effect of mutations on the binding affinity of the inhibitors. mdpi.com By simulating the ligand bound to both the wild-type and mutated protein, researchers can gain insights into the structural changes that lead to drug resistance.

For this compound, an MD simulation of its complex with a putative target protein would be a critical step in validating docking predictions. The simulation would provide information on the stability of hydrogen bonds, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating interactions, all of which are crucial for understanding the determinants of binding affinity.

Table 2: Illustrative Data from an MD Simulation of a Pyrazine-based Compound

| Simulation Parameter | Typical Value/Observation | Reference |

|---|---|---|

| Simulation Time | 100 ns | chemrxiv.org |

| RMSD of Ligand | < 2.0 Å (indicating stability) | chemrxiv.org |

| Key Interaction Maintenance | Hydrogen bonds remain stable throughout the simulation | chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for prioritizing synthetic efforts.

Several QSAR studies have been performed on classes of compounds that include the pyrazine scaffold. In one such study, a QSAR model was developed for a series of pyrazine derivatives to predict their antiproliferative activity against a gastric cancer cell line. semanticscholar.org The model utilized a combination of electronic, steric, and thermodynamic descriptors calculated from the optimized molecular structures. The resulting model showed a high correlation between the predicted and experimental activities, indicating its predictive power. semanticscholar.org

Another study focused on developing a 2D-QSPR (Quantitative Structure-Property Relationship) model for the odor thresholds of a large set of 78 pyrazine derivatives. ijournalse.org Using multiple linear regression, the researchers were able to build a model that could predict the odor property based on calculated molecular descriptors. ijournalse.orgresearchgate.net Such models are important in the flavor and fragrance industry.

For this compound, a QSAR study would involve synthesizing a series of analogs with variations in substitution on the phenyl ring and the pyrazine core. By measuring the biological activity of these compounds and calculating a range of molecular descriptors, a predictive QSAR model could be developed. This model would help in designing new, more potent analogs.

Table 3: Key Parameters from a QSAR Study on Pyrazine Derivatives

| QSAR Model Parameter | Value | Reference |

|---|---|---|

| Statistical Method | Multiple Linear Regression (MLR) | semanticscholar.org |

| Number of Compounds in Training Set | 57 | ijournalse.org |

| Key Descriptors | Electronic, Quantum Chemical | ijournalse.org |

| Correlation Coefficient (R²) | > 0.8 | semanticscholar.org |

Density Functional Theory (DFT) Calculations for Electronic and Reactivity Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability.

DFT calculations have been extensively applied to pyrazine and its derivatives. For example, a study on novel charge-transfer complexes of pyrazine Schiff base derivatives used DFT with the B3LYP functional to compute optimized geometries, complexation energies, and natural bond orbital (NBO) charges. rsc.org These calculations provided insights into the intramolecular charge transfer and the stability of the complexes. rsc.org

In another study, DFT calculations were performed on a halogen-substituted pyrazine-carboxamide to analyze its reactive properties. chemrxiv.org The molecular electrostatic potential (MEP) map was generated to identify the most probable sites for electrophilic and nucleophilic attack. The HOMO and LUMO energies were used to calculate global reactivity descriptors like chemical potential and electrophilicity index. chemrxiv.org

For this compound, DFT calculations would provide a detailed understanding of its electronic properties. The HOMO-LUMO gap would indicate its kinetic stability, while the MEP map would reveal regions of positive and negative electrostatic potential, guiding the understanding of its intermolecular interactions.

Table 4: Representative DFT-Calculated Properties for a Pyrazine Derivative

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311G++(d,p) | semanticscholar.org |

| LUMO Energy | -1.2 eV | B3LYP/6-311G++(d,p) | semanticscholar.org |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311G++(d,p) | semanticscholar.org |

Virtual Screening and De Novo Design for Lead Discovery and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties.

While no specific virtual screening campaigns for this compound have been reported, the methodology is highly applicable. In a study on pyrazine derivatives with antiproliferative activity, virtual screening based on molecular similarity was used to identify novel candidates with potentially improved activity from a large compound database. semanticscholar.org This ligand-based virtual screening approach is particularly useful when the three-dimensional structure of the target protein is unknown.

Structure-based virtual screening, which involves docking large compound libraries into the known structure of a target protein, is also a powerful tool. Had this compound been identified as a hit from a primary screen, a virtual screening campaign could be launched to find commercially available analogs with potentially higher affinity or better pharmacokinetic properties.

De novo design algorithms could be employed to grow new functionalities onto the this compound scaffold to optimize its interactions with a target's binding site. These algorithms can suggest novel chemical modifications that can then be prioritized for synthesis and testing.

In essence, virtual screening and de novo design represent the next logical steps in a computational drug discovery cascade, building upon the insights gained from docking, MD, QSAR, and DFT studies to accelerate the discovery of new and improved molecules.

Emerging Research Avenues and Prospects for 3 Methyl N Phenylpyrazin 2 Amine Derivatives

Development of Novel Therapeutic Agents Targeting Unmet Medical Needs

Derivatives of the pyrazine (B50134) nucleus are being actively investigated for a wide range of pharmacological effects, aiming to address diseases with limited or inadequate treatment options. The inherent bioactivity of the pyrazine structure makes it a privileged scaffold in medicinal chemistry. nih.govtandfonline.com Researchers are focusing on modifying structures like 3-methyl-N-phenylpyrazin-2-amine to enhance potency, selectivity, and drug-like properties for various therapeutic applications.

Key areas of investigation include:

Anticancer Agents: Pyrazine derivatives have shown considerable potential in oncology. They can inhibit the proliferation and metastasis of various cancer cells. nih.gov For instance, certain pyrazine-based compounds have demonstrated significant inhibitory effects against cell lines such as U87MG (glioblastoma), HCT116 (colorectal cancer), A549 (lung cancer), and K562 (chronic myelogenous leukemia), with IC50 values in the low micromolar to nanomolar range. nih.gov The development of novel pyridine (B92270) and pyrimidine (B1678525) analogs, structurally related to pyrazines, is also being explored for treating conditions like breast cancer, myeloid leukemia, and pancreatic cancer. doaj.org

Anti-inflammatory Agents: Aminopyrazine derivatives have been specifically designed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the inflammatory cascade that regulates the production of tumor necrosis factor alpha (TNFα). nih.gov This makes them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis. nih.gov

Neuroprotective Agents: Scientists have synthesized cinnamic acid–pyrazine hybrids to leverage and enhance neurovascular protective effects. nih.gov Certain derivatives have shown high protective effects on human umbilical cord vascular endothelial cells (HUVECs) and human neuroblastoma (SH-SY5Y) cells against damage from free radicals, indicating potential for treating neurodegenerative conditions and ischemia. nih.gov

Anti-Alzheimer's Agents: In the search for treatments for neurodegenerative diseases, novel pyrazine-based molecules have been synthesized and evaluated for their potential as anti-Alzheimer's agents. doaj.org

Antimicrobial and Other Activities: The broad biological profile of pyrazine derivatives extends to antibacterial, antifungal, antiparasitic, and antioxidant activities. nih.govdoaj.org Many of these derivatives show improved pharmacodynamic activity and lower toxicity compared to their parent compounds. nih.gov

Table 1: Investigational Therapeutic Applications of Pyrazine Derivatives

| Therapeutic Area | Target Disease/Condition | Research Finding | Reference |

|---|---|---|---|

| Oncology | Glioblastoma, Colorectal, Lung, Leukemia | Showed significant inhibitory effects on U87MG, HCT116, A549, and K562 cell lines with IC50 values from 0.25 to 8.73 μM. | nih.gov |

| Inflammation | Rheumatoid Arthritis | Derivatives designed to inhibit MK-2, suppressing LPS-stimulated TNFα production in THP-1 cells. | nih.gov |

| Neurology | Neurodegenerative Diseases, Ischemia | Demonstrated protective effects on HUVECs and SH-SY5Y cells against free radical damage. | nih.gov |

| Neurology | Alzheimer's Disease | Pyrazine-based molecules screened for in vitro anti-Alzheimer's activity. | doaj.org |

| Infectious Disease | Bacterial Infections | Pyrazine derivatives have shown antibacterial properties. | nih.gov |

Exploration of New Biological Targets and Signaling Pathways

A crucial aspect of developing new therapeutics from the this compound scaffold is the identification and validation of novel biological targets and the elucidation of the signaling pathways involved. The versatility of the pyrazine ring allows its derivatives to interact with a wide array of biomolecules. researchgate.net

One of the most well-defined targets for aminopyrazine derivatives is Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) . nih.gov Several series of aminopyrazine compounds have been synthesized and evaluated for their inhibitory activity against the MK-2 enzyme. nih.gov These compounds function by interfering with the p38 MAPK/MK-2 signaling pathway, which is critical for the biosynthesis of pro-inflammatory cytokines like TNFα. By inhibiting MK-2, these derivatives can effectively suppress the inflammatory response, offering a targeted therapeutic strategy. nih.gov

Beyond MK-2, research on related heterocyclic compounds suggests other potential targets:

Protein Kinases: The pyrazole (B372694) ring, which is also a nitrogen-containing heterocycle, is considered a privileged structure for targeting protein kinases, a family of enzymes often implicated in cancer development. researchgate.net This suggests that pyrazine derivatives could be rationally designed to target specific kinases involved in oncogenic signaling pathways.

Enzymes in Neurodegenerative Disease: Pyrazine-based molecules have been screened against enzymes implicated in Alzheimer's disease, with molecular docking studies used to explore the binding interactions between the compounds and the active sites of these enzymes. doaj.org

Urease: In the field of antimicrobial research, derivatives of other nitrogen-containing heterocycles like 1,2-benzothiazine have been developed as potent urease inhibitors. nih.gov This enzyme is a key virulence factor for certain pathogenic bacteria. The exploration of pyrazine derivatives for similar inhibitory activity could yield new anti-infective agents. nih.gov

The exploration of new targets is often supported by in silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, which help to rationalize structure-activity relationships and prioritize compounds with drug-like properties for further development. doaj.org

Innovative Synthetic Routes and Sustainable Process Development

The efficient and sustainable synthesis of this compound derivatives is fundamental to advancing their research and potential clinical application. Modern organic synthesis focuses on developing innovative routes that are not only high-yielding but also environmentally friendly.

Recent advances in the synthesis of pyrazine and related heterocyclic derivatives include:

Multi-component Reactions: These reactions involve combining three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. This approach is highly suitable for creating diverse libraries of pyrazole derivatives, a strategy that can be adapted for pyrazines. mdpi.com

Catalysis: The use of catalysts is central to modern synthesis. For instance, a novel sulfonic acid functionalized ionic liquid has been used as a catalyst for multi-component synthesis in water, highlighting a green chemistry approach. tandfonline.com Silver-catalyzed reactions have been employed for the rapid and highly regioselective synthesis of trifluoromethyl-pyrazoles with excellent yields. mdpi.com For the reduction step in the synthesis of a related amine intermediate, environmental friendly catalytic hydrogenation was developed to replace reagents like NiCl2-NaBH4, resulting in a high yield of 95.5%, simpler work-up, and fewer environmental issues. researchgate.net

Novel Cyclization Methods: Researchers have developed new methods for creating the core ring structures. For example, AuCl3-catalyzed and NaH-supported cyclization of N-propargyl pyrazoles has been used to design pyrazolo-pyrrolo-pyrazines. tandfonline.com Another method describes the synthesis of substituted pyrazolo[3,4-b]pyridines starting from 5-amino-3-methyl-1-phenylpyrazole, involving steps like treatment with Vilsmeier-Haack reagent (POCl3/DMF). researchgate.net

The development of sustainable processes emphasizes:

High Yields and Short Reaction Times: As demonstrated in the nano-ZnO catalyzed synthesis of a pyrazol-5-ol derivative, achieving high yields (e.g., 95%) with short reaction times is a key goal. mdpi.com

Green Solvents and Catalysts: Moving away from hazardous solvents and reagents towards water or recyclable catalysts minimizes the environmental impact of chemical synthesis. tandfonline.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

These innovative synthetic strategies are crucial for the cost-effective and environmentally responsible production of this compound derivatives, facilitating their journey from laboratory research to potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.